

# In-Depth Toxicological Profile of Bromacil in Mammalian Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Bromacil |           |
| Cat. No.:            | B1667870 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Bromacil** (5-bromo-3-sec-butyl-6-methyluracil) is a substituted uracil herbicide primarily used for the control of a broad spectrum of annual and perennial weeds and brush.[1] Its mechanism of action in plants is the inhibition of photosynthesis.[1] In mammalian systems, however, exposure to **bromacil** can lead to a range of toxicological effects. This technical guide provides a comprehensive overview of the toxicological profile of **bromacil** in mammalian systems, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms and signaling pathways. This information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and safety assessment.

# **Executive Summary**

Bromacil exhibits low acute toxicity via oral, dermal, and inhalation routes in mammalian systems. However, repeated or long-term exposure can lead to adverse effects, primarily targeting the thyroid gland and the liver. In long-term studies, bromacil has been shown to induce thyroid follicular cell tumors in rats and liver tumors in male mice. Genotoxicity studies have yielded mixed results, with most in vivo assays being negative. Bromacil is not considered to be a reproductive or developmental toxicant at doses that are not maternally toxic. The mechanisms underlying its toxicity are not fully elucidated but are thought to involve disruption of thyroid hormone homeostasis and induction of hepatic enzymes.



## **Acute Toxicity**

**Bromacil** demonstrates low acute toxicity in mammalian species. The following table summarizes the acute toxicity data for **bromacil**.

| Route of Exposure   | ure Species LD50/LC50 |             | Reference |  |
|---------------------|-----------------------|-------------|-----------|--|
| Oral                | Rat                   | 5200 mg/kg  | [2]       |  |
| Dermal              | Rabbit                | >5000 mg/kg | [2]       |  |
| Inhalation (4-hour) | Rat                   | >4.8 mg/L   | [2]       |  |

Experimental Protocol: Acute Oral Toxicity (Rat)

A standardized acute oral toxicity study, such as one following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), is typically conducted.

- Test Animals: Young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and nonpregnant females.
- Housing: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle.
- Dosing: A single dose of **bromacil**, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered by oral gavage. A control group receives the vehicle alone.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

# **Subchronic and Chronic Toxicity**



Repeated exposure to **bromacil** has been shown to cause adverse effects, with the liver and thyroid being the primary target organs.

**Subchronic Toxicity** 

| Species | Duration | Route   | NOAEL             | LOAEL             | Key<br>Findings                                                  | Referenc<br>e |
|---------|----------|---------|-------------------|-------------------|------------------------------------------------------------------|---------------|
| Rat     | 90 days  | Dietary | 2.5<br>mg/kg/day  | 12.5<br>mg/kg/day | Decreased body weight gain, increased liver and thyroid weights. |               |
| Dog     | 90 days  | Dietary | 12.5<br>mg/kg/day | 62.5<br>mg/kg/day | Decreased<br>body<br>weight<br>gain.                             |               |

## **Chronic Toxicity**



| Species | Duration | Route   | NOAEL             | LOAEL              | Key<br>Findings                                                                                 | Referenc<br>e |
|---------|----------|---------|-------------------|--------------------|-------------------------------------------------------------------------------------------------|---------------|
| Rat     | 2 years  | Dietary | 12.5<br>mg/kg/day | 62.5<br>mg/kg/day  | Decreased<br>body<br>weight gain<br>in females,<br>thyroid<br>follicular<br>cell<br>hyperplasia |               |
| Dog     | 2 years  | Dietary | 31.2<br>mg/kg/day | >31.2<br>mg/kg/day | No<br>treatment-<br>related<br>effects<br>observed.                                             |               |

Experimental Protocol: Chronic Toxicity Study (Rat)

A long-term combined chronic toxicity/carcinogenicity study, following a protocol similar to OECD Guideline 453, is conducted to assess the effects of repeated **bromacil** exposure.

- Test Animals: Young adult rats of a single strain.
- Group Size: At least 20 animals per sex per group for chronic toxicity assessment.
- Dosing: Bromacil is administered in the diet at three or more dose levels, plus a control group, for a period of 24 months.
- Clinical Observations: Daily cage-side observations for clinical signs of toxicity and twiceweekly detailed observations are performed. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter. Ophthalmoscopic examinations are conducted at the beginning and end of the study.
- Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24 months
  for analysis of hematological and clinical chemistry parameters (e.g., liver and kidney



function tests, thyroid hormones).

- Urinalysis: Urinalysis is performed at the same intervals as blood collection.
- Pathology: A full necropsy is performed on all animals. Organ weights are recorded.
   Comprehensive histopathological examination of a wide range of tissues from control and high-dose groups is conducted. Target organs are also examined in the lower dose groups.

# Carcinogenicity

Long-term bioassays have indicated a carcinogenic potential for **bromacil** in rodents, with the liver and thyroid being the target organs.

| Species | Duration | Route   | NOAEL                        | LOAEL                        | Key<br>Findings                                                          | Referenc<br>e |
|---------|----------|---------|------------------------------|------------------------------|--------------------------------------------------------------------------|---------------|
| Rat     | 2 years  | Dietary | 12.5<br>mg/kg/day            | 62.5<br>mg/kg/day            | Increased incidence of thyroid follicular cell adenomas in males.        |               |
| Mouse   | 78 weeks | Dietary | 12.5<br>mg/kg/day<br>(males) | 62.5<br>mg/kg/day<br>(males) | Increased incidence of hepatocell ular adenomas and carcinomas in males. |               |

Experimental Protocol: Carcinogenicity Study (Mouse)

A carcinogenicity bioassay, following a protocol similar to OECD Guideline 451, is performed to evaluate the carcinogenic potential of **bromacil**.



- Test Animals: Young adult mice of a single strain.
- Group Size: At least 50 animals per sex per group.
- Dosing: Bromacil is administered in the diet at three or more dose levels, plus a control group, for a period of 18-24 months.
- Observations: Similar to the chronic toxicity study, with a focus on the detection of palpable masses.
- Pathology: A complete necropsy is performed on all animals. All gross lesions are examined histopathologically. A full histopathological examination of all organs and tissues is conducted for the control and high-dose groups.

## Genotoxicity

The genotoxicity of **bromacil** has been evaluated in a battery of in vitro and in vivo assays, with mixed results.

| Assay                            | Test System                             | Metabolic<br>Activation | Result   | Reference |
|----------------------------------|-----------------------------------------|-------------------------|----------|-----------|
| Ames Test                        | Salmonella<br>typhimurium               | With and without        | Negative |           |
| In vitro Chromosomal Aberration  | Chinese Hamster<br>Ovary (CHO)<br>cells | With and without        | Positive | -         |
| In vivo<br>Micronucleus<br>Assay | Mouse bone<br>marrow                    | N/A                     | Negative | -         |
| In vivo Dominant<br>Lethal Assay | Mouse                                   | N/A                     | Negative | -         |

Experimental Protocol: In Vivo Micronucleus Assay (Mouse)



The in vivo micronucleus test, following a protocol similar to OECD Guideline 474, is used to assess the potential of **bromacil** to induce chromosomal damage.

- Test Animals: Young adult mice.
- Dosing: At least three dose levels of bromacil are administered, typically by oral gavage or intraperitoneal injection, usually in two doses 24 hours apart. A vehicle control and a positive control group are included.
- Sample Collection: Bone marrow is collected from the femur 24 hours after the final dose.
- Slide Preparation and Analysis: Bone marrow smears are prepared and stained. At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

## **Reproductive and Developmental Toxicity**

**Bromacil** is not considered a primary reproductive or developmental toxicant. Effects on reproduction and development are generally observed only at doses that also cause maternal toxicity.

### **Reproductive Toxicity**



| Species | Study<br>Type      | Route   | NOAEL<br>(Parental) | NOAEL<br>(Offsprin<br>g) | Key<br>Findings                                                                                                    | Referenc<br>e |
|---------|--------------------|---------|---------------------|--------------------------|--------------------------------------------------------------------------------------------------------------------|---------------|
| Rat     | Two-<br>generation | Dietary | 12.5<br>mg/kg/day   | 12.5<br>mg/kg/day        | Decreased body weight in parents and offspring at maternally toxic doses. No effects on reproductiv e parameters . |               |

Experimental Protocol: Two-Generation Reproductive Toxicity Study (Rat)

A two-generation study, following a protocol similar to OECD Guideline 416, is conducted to assess the effects of **bromacil** on reproductive function.

- Test Animals: Young adult male and female rats (P generation).
- Dosing: **Bromacil** is administered in the diet at three or more dose levels, plus a control group, throughout gametogenesis, mating, gestation, and lactation for two generations.
- Reproductive and Offspring Parameters: Data are collected on mating performance, fertility, gestation length, parturition, litter size, sex ratio, pup viability, and pup growth.
- Pathology: A complete necropsy and histopathological examination of the reproductive organs are performed on the parental animals. Gross necropsy is performed on all offspring.

## **Developmental Toxicity**



| Species | Duration<br>of<br>Exposure | Route  | NOAEL<br>(Maternal<br>) | NOAEL<br>(Develop<br>mental) | Key<br>Findings                                                                                                            | Referenc<br>e |
|---------|----------------------------|--------|-------------------------|------------------------------|----------------------------------------------------------------------------------------------------------------------------|---------------|
| Rat     | Gestation<br>days 6-15     | Gavage | 25<br>mg/kg/day         | 100<br>mg/kg/day             | Maternal toxicity (decreased body weight gain) at 100 mg/kg/day. No developme ntal effects at non- maternally toxic doses. |               |
| Rabbit  | Gestation<br>days 6-18     | Gavage | 10<br>mg/kg/day         | 30<br>mg/kg/day              | Maternal toxicity at 30 mg/kg/day. No developme ntal effects at non- maternally toxic doses.                               |               |

Experimental Protocol: Prenatal Developmental Toxicity Study (Rabbit)

A developmental toxicity study, following a protocol similar to OECD Guideline 414, is performed to evaluate the potential of **bromacil** to cause adverse effects on the developing fetus.



- · Test Animals: Pregnant rabbits.
- Dosing: Bromacil is administered by oral gavage daily during the period of organogenesis (gestation days 6-18).
- Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.
- Fetal Examination: On gestation day 29, the uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

## **Mechanism of Action and Signaling Pathways**

The precise molecular mechanisms underlying **bromacil**-induced toxicity in mammals are still under investigation. However, current evidence points to effects on the thyroid and liver, potentially through indirect mechanisms.

#### **Thyroid Toxicity**

**Bromacil** has been shown to induce thyroid follicular cell tumors in rats. Interestingly, studies suggest that **bromacil** does not directly inhibit thyroid peroxidase, a key enzyme in thyroid hormone synthesis. This indicates an indirect mechanism of thyroid disruption. One hypothesis is that **bromacil** induces hepatic microsomal enzymes, such as cytochrome P450s, which can increase the metabolism and clearance of thyroid hormones. This leads to a decrease in circulating thyroid hormone levels, which in turn stimulates the pituitary to release more thyroid-stimulating hormone (TSH). Chronic TSH stimulation can lead to thyroid follicular cell hyperplasia and, eventually, tumor formation.



Click to download full resolution via product page

Caption: Proposed indirect mechanism of **bromacil**-induced thyroid toxicity.

### **Liver Toxicity**



In male mice, high doses of **bromacil** have been associated with an increased incidence of hepatocellular adenomas and carcinomas. The mechanism is not fully understood but may involve the induction of hepatic cytochrome P450 (CYP) enzymes. The activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR) by xenobiotics can lead to the induction of CYP enzymes involved in drug and steroid metabolism. Chronic activation of these pathways can promote cell proliferation and contribute to tumor development. Additionally, oxidative stress may play a role in **bromacil**-induced liver toxicity. The metabolism of **bromacil** could potentially generate reactive oxygen species (ROS), leading to cellular damage and a pro-inflammatory environment that is conducive to tumorigenesis.



Click to download full resolution via product page

Caption: Potential pathways of **bromacil**-induced liver toxicity in mice.

#### Conclusion

**Bromacil** exhibits a toxicological profile characterized by low acute toxicity but with the potential for target organ toxicity in the thyroid and liver upon chronic exposure at high doses. The carcinogenic effects observed in rodents appear to occur through non-genotoxic, indirect mechanisms, likely involving disruption of hormonal homeostasis and induction of metabolic enzymes. Further research is warranted to fully elucidate the specific molecular signaling pathways involved in **bromacil**-induced toxicity in mammalian systems. This in-depth understanding is crucial for accurate risk assessment and the development of strategies to mitigate potential adverse health effects.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. pic.int [pic.int]
- To cite this document: BenchChem. [In-Depth Toxicological Profile of Bromacil in Mammalian Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667870#toxicological-profile-of-bromacil-in-mammalian-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com